molecular formula C9H9BrN2O4 B13870953 N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide

N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide

Cat. No.: B13870953
M. Wt: 289.08 g/mol
InChI Key: ODLTXFKHCASYJC-UHFFFAOYSA-N
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Description

N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9BrN2O4 It is a derivative of acetamide, featuring a bromo, methoxy, and nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 4-bromo-2-methoxyaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acetylation: The nitrated product is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: The major product is N-(4-amino-5-methoxy-2-nitrophenyl)acetamide.

    Substitution: The major products depend on the nucleophile used, resulting in compounds like N-(4-substituted-5-methoxy-2-nitrophenyl)acetamide.

Scientific Research Applications

N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide is not fully understood. its derivatives are known to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The presence of functional groups like nitro and bromo allows for specific interactions with these targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-chlorophenyl)acetamide
  • N-(4-methoxy-2-nitrophenyl)acetamide
  • N-(4-bromo-2-nitrophenyl)acetamide

Uniqueness

N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9BrN2O4

Molecular Weight

289.08 g/mol

IUPAC Name

N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C9H9BrN2O4/c1-5(13)11-7-4-9(16-2)6(10)3-8(7)12(14)15/h3-4H,1-2H3,(H,11,13)

InChI Key

ODLTXFKHCASYJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC

Origin of Product

United States

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